molecular formula C8H9Br2ClO B602028 Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) CAS No. 55710-82-2

Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride)

Cat. No.: B602028
CAS No.: 55710-82-2
M. Wt: 316.42
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) involves the reaction of 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropanecarbonyl chloride with appropriate reagents under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound is generally carried out as part of the synthesis of Deltamethrin. The compound is produced as an intermediate or byproduct during the multi-step synthesis process of Deltamethrin . The production process involves stringent control of reaction conditions to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the carbonyl chloride group.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium can be used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in an appropriate solvent.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclopropanecarbonyl derivatives .

Mechanism of Action

The mechanism of action of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is primarily related to its role as an intermediate in the synthesis of Deltamethrin. The compound itself does not have a well-defined mechanism of action, but its derivatives, such as Deltamethrin, act on the nervous system of insects by interfering with sodium channel function, leading to paralysis and death .

Comparison with Similar Compounds

    Deltamethrin: A widely used insecticide with a similar chemical structure.

    Decamethrinic Acid: A transformation product of Deltamethrin.

    Cyclopropanecarbonyl Chloride Derivatives: Various derivatives with similar chemical properties and reactivity.

Uniqueness: Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) is unique due to its specific role as an intermediate in the synthesis of Deltamethrin. Its chemical structure and reactivity make it a valuable compound in the production of this important insecticide .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride) involves the conversion of Bacisthemic Acid to Bacisthemic Acid Chloride through a reaction with thionyl chloride.", "Starting Materials": [ "Bacisthemic Acid", "Thionyl Chloride" ], "Reaction": [ "Add Bacisthemic Acid to a round bottom flask", "Add Thionyl Chloride dropwise to the flask", "Stir the mixture at room temperature for 12 hours", "Heat the mixture to 60-70°C for 2 hours", "Cool the mixture to room temperature", "Add ice-cold water to the mixture", "Extract the product with ethyl acetate", "Dry the organic layer with anhydrous sodium sulfate", "Filter the solution and evaporate the solvent", "Purify the product by column chromatography" ] }

CAS No.

55710-82-2

Molecular Formula

C8H9Br2ClO

Molecular Weight

316.42

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(1R-cis)-3-(2,2-dibromoethenyl)-2,2-dimethyl-cyclopropanecarbonyl Chloride

Origin of Product

United States

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